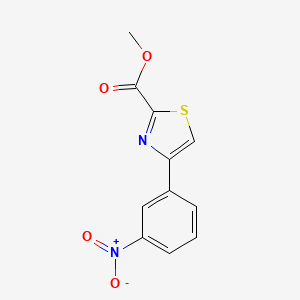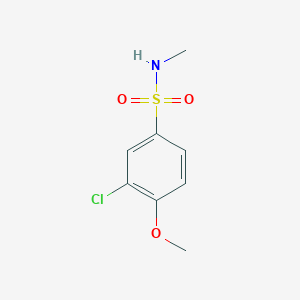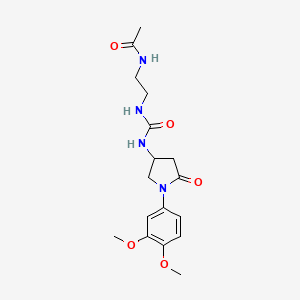![molecular formula C11H10N2O2S B2996916 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1339523-57-7](/img/structure/B2996916.png)
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid is an intriguing heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group
作用机制
Target of Action
Compounds with similar structures, such as phenethylamine, have been found to interact with trace amine-associated receptor 1 (taar1) and vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenethylamine, it might regulate monoamine neurotransmission by binding to taar1 and inhibiting vmat2 . This interaction could lead to changes in the neurotransmitter levels in the brain, affecting various physiological processes.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is involved in the metabolism of the essential amino acid phenylalanine . Phenylalanine is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine, which are crucial for various physiological functions .
Result of Action
Based on its potential interaction with taar1 and vmat2, it might influence neurotransmitter levels in the brain, potentially affecting mood, cognition, and other neurological functions .
准备方法
Synthetic Routes and Reaction Conditions: Several synthetic routes exist for preparing 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid. One common approach involves the cyclization of appropriate precursors such as α-haloketones with thiourea or thioamide derivatives. Specific conditions, including solvent choice (e.g., ethanol or water) and temperature control, are crucial in ensuring the successful formation of the thiazole ring.
Industrial Production Methods: For large-scale production, employing continuous flow chemistry can improve yield and efficiency. Utilizing solid-phase synthesis techniques and optimizing catalysts for cyclization reactions also play a critical role in industrial setups.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes typically target the thiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methyl(phenyl)amino group or the thiazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or alkylating reagents under mild conditions.
Major Products:
Oxidized derivatives (e.g., sulfoxides, sulfones)
Reduced forms (e.g., alcohols)
Substituted analogs with modified functional groups
科学研究应用
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid finds applications in various fields due to its unique structural features:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Potentially useful in designing pharmaceutical agents for treating infections and other diseases.
Industry: Incorporated into formulations for agrochemicals and as an intermediate in material science applications.
相似化合物的比较
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid stands out compared to similar thiazole-based compounds due to its unique substitution pattern:
2-(4-Methylphenyl)thiazole-5-carboxylic acid
2-Phenylamino-1,3-thiazole-5-carboxylic acid
While these compounds share the thiazole core, the distinct substituents on the amino group influence their chemical properties, reactivity, and applications. This compound's specific arrangement enables unique interactions and reactivity profiles, making it valuable in specialized applications.
属性
IUPAC Name |
2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDMTDMWPMWXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid](/img/structure/B2996835.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)
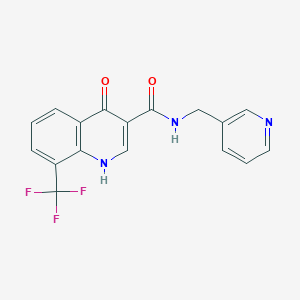
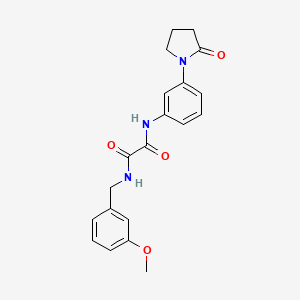

![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2996846.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996847.png)
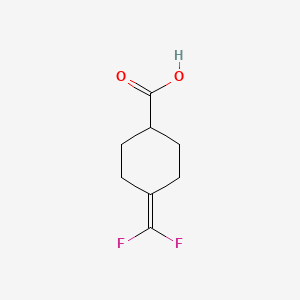
![2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2996852.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2996853.png)
